4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride
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Description
4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClN3OS and its molecular weight is 279.742. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
Benzodiazepines are pivotal in pharmaceutical industry due to their broad spectrum of biological activities. Synthetic chemists have developed various approaches to synthesize these compounds, highlighting their significance in drug discovery and development. The review by Teli et al. (2023) delves into synthetic strategies of 1,4- and 1,5-benzodiazepines, underscoring their role in producing biologically active moieties that can serve as sedatives, anticonvulsants, and anti-anxiety agents (Teli, Sunita et al., 2023).
Heterocyclic Chemistry and Drug Design
The exploration of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has been significant in medicinal chemistry. Földesi et al. (2018) reviewed the synthesis and biological efficacy of these compounds, indicating their potential in discovering new medications for diseases currently without cure, such as certain cancers (Földesi, Támas et al., 2018).
Potential Therapeutic Applications
The pharmacological profile of benzothiazepine derivatives, as reviewed by Dighe et al. (2015), presents these compounds as candidates for drug research due to their tranquilizing, antidepressant, antihypertensive, and calcium channel blocking activities. This highlights the potential of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride in therapeutic applications (Dighe, N. et al., 2015).
Properties
IUPAC Name |
4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS.ClH/c13-11-8-5-7(6-16)17-12(8)15-10-4-2-1-3-9(10)14-11;/h1-6,15H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDQAJYZPBBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(S3)C=O)C(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747022 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-96-1 |
Source
|
Record name | 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.